Ethyl tert-butoxycarbonylamino(toluene-4-sulfonyl)acetate
Description
Ethyl tert-butoxycarbonylamino(toluene-4-sulfonyl)acetate is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a toluene-4-sulfonyl (tosyl) moiety, and an ethyl ester functionality. The Boc group serves as a temporary protecting group for amines, enabling selective reactivity in multi-step syntheses, while the tosyl group enhances electrophilicity and stabilizes intermediates via electron-withdrawing effects. The ethyl ester improves solubility in organic solvents, making the compound suitable for reactions in non-polar media. This structural combination is often employed in pharmaceutical intermediates, particularly in antifungal and antibacterial agent development .
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)sulfonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c1-6-22-14(18)13(17-15(19)23-16(3,4)5)24(20,21)12-9-7-11(2)8-10-12/h7-10,13H,6H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWXJMOGLQKERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(NC(=O)OC(C)(C)C)S(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation with Tosyl Chloride
Toluene-4-sulfonyl chloride (TsCl) is the cornerstone reagent for introducing the sulfonyl group. Source demonstrates its efficacy in synthesizing L-p-toluenesulfonyl ethyl lactate under alkaline conditions (0°C, NaOH/toluene), achieving >98% yield. Analogously, TsCl reacts with primary amines to form sulfonamides. For instance, Source details the reaction of 4-bromobenzenesulfonyl chloride with N-Boc-ethylenediamine in dichloromethane (DCM) and triethylamine (TEA), yielding tert-butyl (2-((4-bromophenyl)sulfonamido)ethyl) carbamate (96% yield).
Critical Parameters :
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Temperature : Reactions conducted at 0°C minimize side reactions.
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Base Selection : Sodium hydroxide or TEA effectively neutralize HCl byproducts.
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Catalyst : Anhydrous sodium sulfate or magnesium sulfate enhances reaction efficiency by absorbing moisture.
Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group safeguards the amine during subsequent reactions. Source employs Boc anhydride in DCM with TEA to protect ethylenediamine before sulfonylation. This method prevents unwanted side reactions during sulfonyl chloride addition.
Sequential Protection and Sulfonylation
A two-step approach is often necessary:
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Boc Protection : React ethyl glycinate with Boc anhydride in DCM/TEA to form ethyl N-Boc-aminoacetate.
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Sulfonylation : Treat the Boc-protected intermediate with TsCl in toluene/NaOH at 0°C.
Challenges :
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Steric Hindrance : Bulky Boc groups may slow sulfonylation, necessitating extended reaction times.
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Solvent Compatibility : Toluene and DCM are preferred for their inertness and solubility profiles.
Esterification and Coupling Techniques
The ethyl ester moiety is introduced either early (via ethyl glycinate) or late (via esterification of a carboxylic acid intermediate). Source highlights carbodiimide-mediated coupling (EDC·HCl/HOBt) to link acetic acid derivatives to amines, achieving 59–94% yields.
Direct Esterification
This compound can be synthesized by esterifying the corresponding carboxylic acid. For example, Source couples 2-(4-tert-butylphenyl)acetic acid with amines using EDC·HCl/HOBt in chloroform (59% yield).
Optimization Tips :
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Coupling Agents : EDC·HCl/HOBt minimizes racemization and enhances efficiency.
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Solvent Choice : Chloroform and DCM are optimal for polar intermediates.
Case Studies and Experimental Validation
Patent-Based Synthesis (Source )
A protocol for L-p-toluenesulfonyl ethyl lactate illustrates scalable sulfonylation:
Academic Synthesis (Source )
A sulfonamide formation from 4-bromobenzenesulfonyl chloride and N-Boc-ethylenediamine in DCM/TEA (96% yield) validates the Boc-sulfonylation sequence.
Challenges and Troubleshooting
Competing Reactions
Purification Strategies
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Column Chromatography : Silica gel with ethyl acetate/hexane gradients effectively isolates intermediates.
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Crystallization : this compound may crystallize from toluene/hexane mixtures.
Scalability and Industrial Relevance
The patent method in Source demonstrates gram-scale synthesis with minimal purification, highlighting industrial viability. Key factors include:
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl tert-butoxycarbonylamino(toluene-4-sulfonyl)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Synthetic Routes
The synthesis of ethyl tert-butoxycarbonylamino(toluene-4-sulfonyl)acetate typically involves several steps:
- Reaction of Tert-butoxycarbonylaminoacetic Acid with Toluene-4-sulfonyl Chloride : This reaction is facilitated by a base such as triethylamine.
- Esterification : The intermediate product is then esterified using ethanol to yield the final compound.
Industrial Production
In industrial settings, similar synthetic routes are employed but on a larger scale. Automated reactors and continuous flow systems enhance efficiency, while purification methods like recrystallization and chromatography ensure high purity levels.
Applications in Scientific Research
This compound has several notable applications:
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. Its unique structural features allow for diverse transformations, making it valuable in creating various derivatives.
Biological Applications
The compound is utilized in the synthesis of biologically active molecules , including enzyme inhibitors and receptor ligands. For example, it has been explored in the development of inhibitors targeting specific proteins involved in cancer cell proliferation, such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells .
Industrial Uses
In industry, this compound is involved in producing specialty chemicals and materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Case Studies and Research Findings
- Biochemical Selectivity : Research indicates that derivatives of this compound exhibit significant biochemical selectivity for specific targets like HSET over other proteins, showcasing its potential in cancer therapeutics .
- Synthesis of Analogues : Studies have demonstrated that modifications to the compound can lead to enhanced activity against cancer cell lines, indicating its utility in structure-activity relationship (SAR) studies .
- Antimicrobial Activity : Related compounds synthesized from similar precursors have shown promising antimicrobial properties against various bacterial strains, suggesting potential applications in pharmaceutical development .
Mechanism of Action
The mechanism of action of ethyl tert-butoxycarbonylamino(toluene-4-sulfonyl)acetate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl tert-butoxycarbonylamino(toluene-4-sulfonyl)acetate with structurally related sulfonyl- and ester-containing compounds, focusing on synthesis, reactivity, and applications.
Structural Analogues and Their Properties
Reactivity and Stability
- Boc Protection : The Boc group in the target compound provides superior stability under basic conditions compared to methanesulfonate or chlorosulfonyl groups, which are more prone to hydrolysis .
- Tosyl vs.
- Ester Effects: Ethyl esters (e.g., in the target compound) exhibit higher lipophilicity than methyl esters (e.g., Methyl 2-[4-(chlorosulfonyl)phenoxy]acetate), influencing solubility in organic phases and bioavailability .
Biological Activity
Ethyl tert-butoxycarbonylamino(toluene-4-sulfonyl)acetate is a complex organic compound with the molecular formula CHNOS. This compound features several functional groups, including an ethyl ester, a tert-butoxycarbonylamino group, and a toluene-4-sulfonyl group. Its structure allows for diverse applications in organic synthesis and biological research.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can engage in both covalent and non-covalent interactions, modulating the activity of these targets and leading to desired biological effects. For example, it has been utilized in the synthesis of biologically active molecules such as enzyme inhibitors and receptor ligands.
Applications in Scientific Research
- Organic Synthesis : This compound serves as a building block in the preparation of complex molecules, particularly pharmaceuticals.
- Biological Studies : It is used in the development of compounds that inhibit specific enzymes or receptors involved in disease processes.
- Industrial Use : this compound finds applications in producing specialty chemicals and materials, including polymers and coatings.
Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor of specific proteins involved in cancer progression. For instance, it has been shown to inhibit HSET (KIFC1), a protein implicated in mitotic spindle formation. The inhibition was measured using biochemical assays that demonstrated significant potency at micromolar concentrations .
Stability and Efficacy
Research indicates that the compound exhibits a half-life of approximately 215 minutes in plasma stability assays, suggesting good enzymatic and hydrolytic stability of its ester moiety. This stability is crucial for its effectiveness as a therapeutic agent .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl tert-butoxycarbonylamino(toluene-4-sulfonyl)acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step approach. For example, tert-butoxycarbonyl (Boc) protection of an amino group followed by sulfonylation with toluenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaHCO₃) is common . Ethyl acetate is frequently used for extraction and purification due to its immiscibility with aqueous layers and moderate polarity . Yield optimization requires strict temperature control (e.g., 0–5°C during sulfonylation) and stoichiometric adjustments to minimize side reactions like over-sulfonylation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- LC-MS : Confirm molecular weight (e.g., observed [M+Na]⁺ peaks matching theoretical values) .
- ¹H/¹³C NMR : Identify key signals (e.g., tert-butyl group at ~1.4 ppm, sulfonyl aromatic protons at ~7.8 ppm) .
- FT-IR : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and Boc groups) .
Silica gel chromatography (hexane:ethyl acetate gradients) is effective for purification .
Q. What safety precautions are critical when handling this compound?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of volatile solvents (e.g., ethyl acetate) .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact with sulfonating agents .
- Storage : Store in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How does the toluenesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : The toluenesulfonyl (Ts) group acts as a leaving group, enhancing electrophilicity at the adjacent carbon. Kinetic studies under varying conditions (e.g., polar solvents like DMF vs. nonpolar toluene) can elucidate its reactivity. For instance, Ts-group displacement by amines proceeds faster in polar solvents due to stabilization of transition states . Competitive experiments with other leaving groups (e.g., mesyl or tosyl) can quantify relative activation energies .
Q. What strategies resolve contradictions in reported reaction yields for Boc-deprotection steps involving this compound?
- Methodology : Conflicting yields may arise from acid sensitivity. Compare deprotection methods:
- Trifluoroacetic acid (TFA) : Rapid cleavage at 0°C but may degrade acid-labile functional groups .
- HCl in dioxane : Milder conditions but slower kinetics .
Quantify byproducts via HPLC and optimize reaction time/temperature using design-of-experiments (DoE) approaches .
Q. Can this compound serve as a key intermediate in peptide mimetics or heterocyclic syntheses?
- Methodology : Yes, its dual functionality (Boc-protected amine and sulfonyl-activated ester) enables:
- Peptide coupling : Activate carboxylates via mixed anhydride or carbodiimide chemistry .
- Heterocycle formation : Cyclize with hydrazines or thioureas under microwave-assisted conditions to form azetidinones or thiadiazoles .
Monitor reaction progress via TLC (silica gel, ethyl acetate mobile phase) .
Data Analysis and Experimental Design
Q. How to design experiments to assess the compound’s stability under varying pH conditions?
- Methodology :
- Hydrolysis Study : Incubate the compound in buffered solutions (pH 2–12) at 25°C/37°C. Sample aliquots at intervals (0, 6, 24, 48 hrs) and analyze degradation by LC-MS .
- Kinetic Modeling : Calculate rate constants (k) and half-life (t₁/₂) using first-order kinetics. Stability is typically highest at neutral pH due to reduced ester hydrolysis .
Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., proteases). Focus on hydrogen bonding with the Boc group and hydrophobic interactions with the toluenesulfonyl moiety .
- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) using GROMACS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
